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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TNO155, a first-in-class, orally

bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2

(SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in

mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3]

[4][5] Dysregulation of SHP2 activity is implicated in the pathogenesis of various human

cancers, making it a compelling target for therapeutic intervention.[2][6] TNO155 has

demonstrated potent and selective inhibition of SHP2, leading to the suppression of the RAS-

mitogen-activated protein kinase (MAPK) signaling pathway and inhibition of cancer cell

growth.[3][7][8][9] This document details the mechanism of action of TNO155, its effects on

RTK signaling cascades, quantitative data from preclinical studies, and detailed experimental

protocols for key assays.

Core Mechanism of Action
TNO155 functions by binding to a tunnel-like allosteric pocket on the SHP2 protein, stabilizing it

in an auto-inhibited conformation.[6][10] This prevents the catalytic domain of SHP2 from

accessing its substrates, thereby blocking its phosphatase activity. By inhibiting SHP2, TNO155

effectively attenuates the dephosphorylation of key signaling molecules, leading to the

downregulation of the RAS-MAPK pathway, which is a central signaling node for numerous

RTKs, including EGFR, FGFR, and others.[1][2][6][11]
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The inhibition of SHP2 by TNO155 has been shown to have several downstream

consequences:

Sustained ERK Inhibition: In various cancer models, TNO155 treatment leads to a sustained

decrease in the phosphorylation of ERK, a key downstream effector in the MAPK pathway.[1]

[3]

Overcoming Drug Resistance: TNO155 can overcome resistance to other targeted therapies,

such as EGFR and BRAF inhibitors, by blocking the feedback reactivation of the MAPK

pathway that often limits the efficacy of these agents.[1][3][12]

Synergy with Other Inhibitors: TNO155 demonstrates synergistic anti-tumor activity when

combined with inhibitors of KRAS G12C, EGFR, BRAF, and CDK4/6.[1][3][4]

Modulation of the Tumor Microenvironment: TNO155 can inhibit RAS activation downstream

of the colony-stimulating factor 1 receptor (CSF1R), which is crucial for the maturation of

immunosuppressive tumor-associated macrophages.[1][4]

Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of TNO155 from various

preclinical studies.

Table 1: In Vitro IC50 Values of TNO155 in Cancer Cell Lines

Cell Line Cancer Type Genotype IC50 (µM) Reference

KYSE520

Esophageal

Squamous Cell

Carcinoma

- 0.100 [13]

Neuroblastoma

Cell Lines
Neuroblastoma ALK-mutant

More sensitive

than ALK-wild-

type

[14]

Oral Squamous

Cell Carcinoma

Cell Lines

Oral Squamous

Cell Carcinoma
- 0.39 - 211.1 [2]
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Table 2: In Vivo Efficacy of TNO155 in Xenograft Models

Xenograft
Model

Cancer Type
Treatment
Regimen

Tumor Growth
Inhibition

Reference

HT-29
Colorectal

Cancer

20 mg/kg, twice

daily
Moderate [1]

Kelly

(Neuroblastoma)
Neuroblastoma

20 mg/kg, twice

daily (in

combination with

lorlatinib)

Significant delay

in tumor growth
[14]

CT-26 Colon Cancer
5 mg/kg, daily

(as SHP099)

Decreased tumor

load
[11]

Signaling Pathways and Experimental Workflows
SHP2-Mediated RTK Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling from RTKs to

the RAS-MAPK pathway and how TNO155 intervenes.
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SHP2 in RTK signaling and TNO155's inhibitory action.
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Experimental Workflow for Assessing TNO155 Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effect of

TNO155 on cancer cells.
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Treat with TNO155
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Workflow for evaluating TNO155's in vitro efficacy.

Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 in cancer

cell lines.

Methodology:

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and

allowed to adhere overnight.

Compound Treatment: A serial dilution of TNO155 is prepared and added to the wells. A

vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a period of 3 to 6 days, depending on the cell line's

doubling time.[1][12]

Viability Assessment: Cell viability is measured using a commercially available assay, such

as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP

levels as an indicator of metabolically active cells.
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Data Analysis: The luminescence signal is read using a plate reader. The data is normalized

to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to

a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-ERK
Objective: To assess the effect of TNO155 on the phosphorylation of ERK, a key downstream

target of the SHP2-MAPK pathway.

Methodology:

Cell Treatment and Lysis: Cells are treated with TNO155 at various concentrations and for

different durations. Following treatment, cells are washed with ice-cold PBS and lysed in

RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

Protein Quantification: The total protein concentration in the lysates is determined using a

BCA protein assay.

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

The membrane is then incubated overnight at 4°C with a primary antibody specific for

phosphorylated ERK (p-ERK).

After washing with TBST, the membrane is incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection reagent and imaged.

Stripping and Re-probing: The membrane is stripped of the bound antibodies and re-probed

with an antibody against total ERK to ensure equal protein loading.[15]
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Densitometry: The intensity of the protein bands is quantified using image analysis software.

The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TNO155 in a preclinical animal model.

Methodology:

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of

immunocompromised mice (e.g., athymic nude or NSG mice).[11]

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomized into different treatment groups (vehicle control,

TNO155 alone, and combination therapies).

Drug Administration: TNO155 is administered orally, typically once or twice daily, at a

predetermined dose.[1][14] The vehicle control group receives the formulation buffer.

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using

calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

Monitoring: The body weight and general health of the mice are monitored throughout the

study to assess toxicity.

Endpoint and Analysis: The study is terminated when tumors in the control group reach a

predetermined size or at a specified time point. The tumor growth inhibition is calculated and

statistical analysis is performed to determine the significance of the treatment effect. At the

end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western

blotting for p-ERK).

Conclusion
TNO155 is a potent and selective allosteric inhibitor of SHP2 that effectively targets the RTK-

RAS-MAPK signaling axis. Its ability to suppress this critical oncogenic pathway, both as a

monotherapy and in combination with other targeted agents, highlights its significant potential

in the treatment of a broad range of cancers. The data and protocols presented in this guide
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provide a solid foundation for further research and development of TNO155 as a novel anti-

cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [TNO155: A Technical Guide to its Impact on Receptor
Tyrosine Kinase Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388713#tno155-effect-on-receptor-tyrosine-kinase-
rtk-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b12388713#tno155-effect-on-receptor-tyrosine-kinase-rtk-signaling
https://www.benchchem.com/product/b12388713#tno155-effect-on-receptor-tyrosine-kinase-rtk-signaling
https://www.benchchem.com/product/b12388713#tno155-effect-on-receptor-tyrosine-kinase-rtk-signaling
https://www.benchchem.com/product/b12388713#tno155-effect-on-receptor-tyrosine-kinase-rtk-signaling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12388713?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

